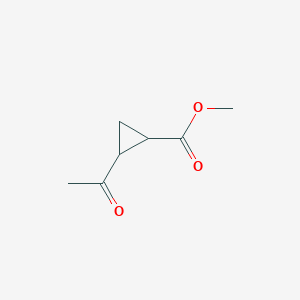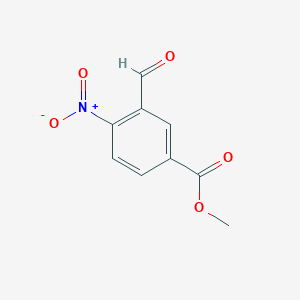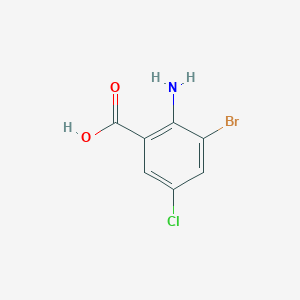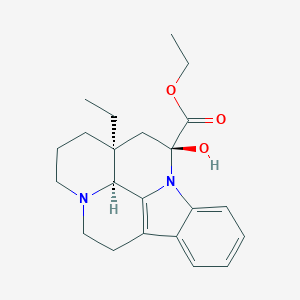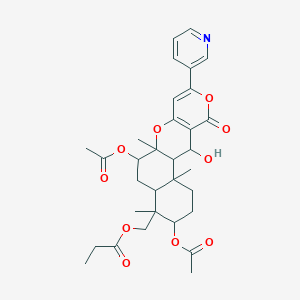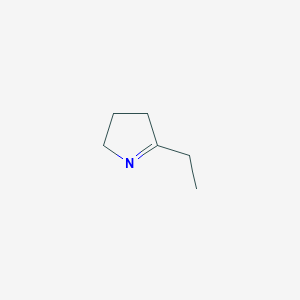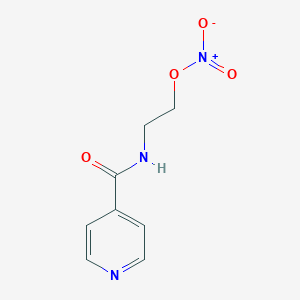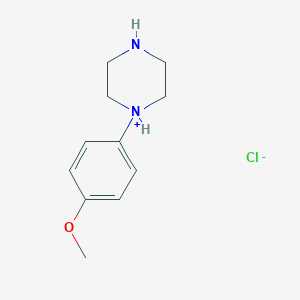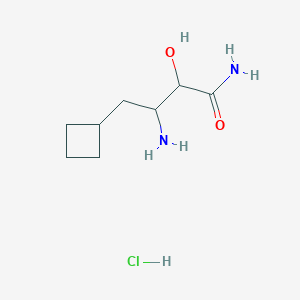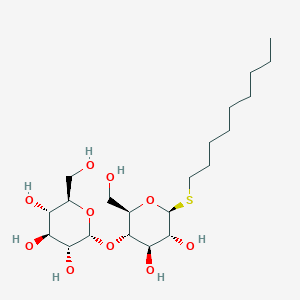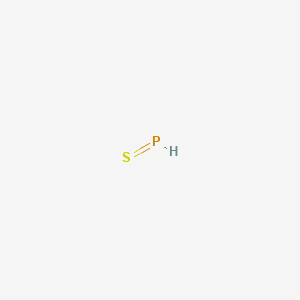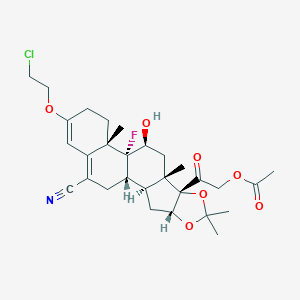
Cicortonide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto modelo para estudiar la actividad glucocorticoide.
Biología: Investigado por sus efectos en los procesos celulares y la inflamación.
Medicina: Posible uso en el tratamiento de condiciones inflamatorias y alérgicas.
Industria: Podría utilizarse en el desarrollo de nuevos fármacos antiinflamatorios.
Mecanismo De Acción
Cicortonide ejerce sus efectos al unirse a los receptores de glucocorticoides, que luego se translocan al núcleo y modulan la expresión de genes específicos. Esto conduce a la supresión de mediadores inflamatorios y la inhibición de la infiltración de leucocitos en el sitio de la inflamación .
Compuestos Similares:
Ciclesonide: Otro glucocorticoide con propiedades antiinflamatorias similares.
Fluticasona: Un glucocorticoide ampliamente utilizado para tratar el asma y la rinitis alérgica.
Budesonida: Utilizado para tratar la enfermedad inflamatoria intestinal y el asma.
Unicidad de this compound: La combinación única de this compound de un grupo fluoro, un grupo ciano y un grupo acetal lo distingue de otros glucocorticoides. Esta estructura única puede contribuir a su afinidad de unión específica y perfil de actividad .
Análisis Bioquímico
Cellular Effects
As a synthetic glucocorticoid, Cicortonide is expected to have broad physiological and therapeutic effects similar to other glucocorticoids . Glucocorticoids are known to have anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects . They exert their effects by binding to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .
Molecular Mechanism
The molecular mechanism of this compound, like other glucocorticoids, involves binding to the glucocorticoid receptor (GR). The GR, upon binding with a glucocorticoid, can translocate to the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of target genes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de cicortonide implica múltiples pasos, comenzando con un precursor esteroide adecuado. Los pasos clave incluyen:
Introducción del grupo fluoro: Esto se logra típicamente a través de reacciones de fluoración.
Formación del grupo acetal: Esto implica la reacción del esteroide con acetona en presencia de un catalizador ácido.
Introducción del grupo ciano: Esto se hace a través de una reacción de cianación.
Formación del éster acetato: Esto implica la reacción del grupo hidroxilo con anhídrido acético.
Métodos de Producción Industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto implicaría el uso de reactores a gran escala, procesos de flujo continuo y medidas estrictas de control de calidad .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: El grupo ciano se puede reducir a una amina.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o hidrógeno en presencia de un catalizador.
Sustitución: Nucleófilos como azida de sodio o tioles.
Productos Principales:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas.
Sustitución: Formación de azidas o tioles.
Comparación Con Compuestos Similares
Ciclesonide: Another glucocorticoid with similar anti-inflammatory properties.
Fluticasone: A widely used glucocorticoid for treating asthma and allergic rhinitis.
Budesonide: Used for treating inflammatory bowel disease and asthma.
Uniqueness of Cicortonide: this compound’s unique combination of a fluoro group, cyano group, and acetal group distinguishes it from other glucocorticoids. This unique structure may contribute to its specific binding affinity and activity profile .
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESEFMFRCCMQV-QWAPGEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043201 | |
| Record name | Cicortonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19705-61-4 | |
| Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicortonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicortonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICORTONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
